Cas no 87569-09-3 (5-Octyn-4-one, 2,2,3,7,7-pentamethyl-, (S)-)

5-Octyn-4-one, 2,2,3,7,7-pentamethyl-, (S)- structure
87569-09-3 structure
Product name:5-Octyn-4-one, 2,2,3,7,7-pentamethyl-, (S)-
CAS No:87569-09-3
MF:C13H22O
MW:194.313184261322
CID:655052
PubChem ID:13202851

5-Octyn-4-one, 2,2,3,7,7-pentamethyl-, (S)- Chemical and Physical Properties

Names and Identifiers

    • 5-Octyn-4-one, 2,2,3,7,7-pentamethyl-, (S)-
    • (3S)-2,2,3,7,7-pentamethyloct-5-yn-4-one
    • DTXSID00527247
    • 87569-09-3
    • Inchi: InChI=1S/C13H22O/c1-10(13(5,6)7)11(14)8-9-12(2,3)4/h10H,1-7H3/t10-/m1/s1
    • InChI Key: JKMRHNQVCYLNIF-SNVBAGLBSA-N
    • SMILES: CC(C(=O)C#CC(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 194.167065321g/mol
  • Monoisotopic Mass: 194.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17.1Ų

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